1-Bromo-2-chloroethane-d4

説明

BenchChem offers high-quality 1-Bromo-2-chloroethane-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloroethane-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromo-2-chloro-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYHHJPAARCAIE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300702 | |

| Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219795-52-4 | |

| Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219795-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-2-chloroethane-d4 chemical properties

An In-depth Technical Guide to 1-Bromo-2-chloroethane-d4: Properties, Reactivity, and Applications

Introduction

1-Bromo-2-chloroethane-d4 (BCE-d4) is the deuterated isotopologue of 1-bromo-2-chloroethane, a versatile bifunctional haloalkane. The replacement of four protium atoms with deuterium imparts unique properties to the molecule, making it an invaluable tool for researchers, particularly in the fields of drug metabolism, mechanistic toxicology, and advanced analytical chemistry. While its non-deuterated counterpart is primarily used as a synthetic building block, the strategic incorporation of deuterium atoms allows BCE-d4 to serve as a sophisticated probe for elucidating complex biological and chemical processes.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, reactivity, applications, and safety considerations for 1-Bromo-2-chloroethane-d4. Moving beyond a simple data sheet, this document offers insights into the causality behind its chemical behavior and the practical application of this knowledge in a laboratory setting.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This section details the identity, physical characteristics, and spectroscopic signature of BCE-d4.

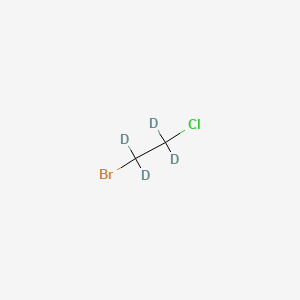

Section 1.1: Core Chemical Identity

The essential identifiers for 1-Bromo-2-chloroethane-d4 are summarized below. The structure consists of a two-carbon ethane backbone where the carbon atoms are fully deuterated. One carbon is bonded to a bromine atom, and the other to a chlorine atom.

| Property | Value | Source |

| IUPAC Name | 1-bromo-2-chloro-1,1,2,2-tetradeuterioethane | [1] |

| CAS Number | 1219795-52-4 | [2] |

| Molecular Formula | C₂D₄BrCl | [1] |

| Molecular Weight | 147.43 g/mol | [1][2] |

| Canonical SMILES | C(C(Br)([2H])[2H])(Cl)([2H])[2H] | [1] |

| InChI Key | IBYHHJPAARCAIE-LNLMKGTHSA-N | [2] |

Section 1.2: Physical Properties

The physical properties of BCE-d4 are very similar to its non-deuterated analogue. Deuterated compounds typically exhibit slightly higher boiling points and densities due to the increased molecular mass.

| Property | Value (for non-deuterated analogue) | Reference |

| Appearance | Colorless liquid | [3][4] |

| Odor | Sweet, chloroform-like | [3][4] |

| Boiling Point | 106-108 °C | [5][6] |

| Melting Point | -18 to -14 °C | [6] |

| Density | ~1.723 g/mL at 25 °C | [6] |

| Solubility | Slightly soluble in water (7 g/L at 20 °C); soluble in ethanol, ether, chloroform. | [6][7] |

Section 1.3: Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule. For BCE-d4, the spectra are defined by the presence of deuterium and the two different halogen atoms.

The mass spectrum of BCE-d4 is highly characteristic. The primary diagnostic feature is the molecular ion (M⁺) cluster, which is shifted by 4 mass units compared to the non-deuterated compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a distinctive isotopic pattern.

-

Expertise & Experience: When analyzing the mass spectrum, the key is to look for the M, M+2, and M+4 peaks. For the non-deuterated C₂H₄BrCl, the most prominent molecular ion peaks appear at m/z 142, 144, and 146.[8] For BCE-d4 (C₂D₄BrCl), this cluster is expected to appear at m/z 146, 148, and 150 . The relative intensities of these peaks provide definitive confirmation of the presence of one bromine and one chlorine atom. Fragmentation will primarily involve the cleavage of the C-Br and C-Cl bonds, which are weaker than the C-C and C-D bonds.[8]

NMR spectroscopy is fundamental for confirming the isotopic labeling of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be essentially silent, showing only trace peaks from any residual, non-deuterated impurity. This property is highly advantageous, as BCE-d4 can be used as a "clean" solvent or internal standard without introducing interfering signals into the ¹H NMR spectrum of a sample.

-

¹³C NMR: The carbon-13 NMR spectrum provides direct evidence of the carbon skeleton and the success of deuteration.

-

Causality: Two distinct signals are observed, corresponding to the two non-equivalent carbon atoms: -CD₂Br and -CD₂Cl.[9] The carbon bonded to the more electronegative chlorine atom (-CD₂Cl) is more deshielded and will appear further downfield (at a higher ppm value) compared to the carbon bonded to bromine (-CD₂Br).[9] A key feature in the ¹³C NMR spectrum of BCE-d4 is the splitting of each carbon signal into a multiplet (typically a quintet) due to coupling with the two attached deuterium atoms (spin I=1), a phenomenon known as C-D coupling. This confirms the location of the deuterium labels.

-

-

²H NMR: Deuterium NMR can be used as a direct method to confirm the presence and location of the deuterium atoms, which would show two distinct signals corresponding to the two different chemical environments (-CD₂Br and -CD₂Cl).

Part 2: Chemical Reactivity and Synthesis

Section 2.1: Principles of Reactivity

1-Bromo-2-chloroethane-d4 is a bifunctional electrophile, making it a valuable alkylating agent in organic synthesis. The key to its utility lies in the differential reactivity of the carbon-halogen bonds.

-

Expertise & Experience: The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning Br⁻ is a weaker, more stable base. Consequently, nucleophilic substitution reactions (like Sₙ2) occur preferentially at the carbon atom bonded to bromine.[10] This allows for the sequential and selective introduction of two different nucleophiles, a powerful strategy in multi-step synthesis.

Sources

- 1. 1-Bromo-2-chloroethane-d4 | LGC Standards [lgcstandards.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. lookchem.com [lookchem.com]

- 7. 1-Bromo-2-chloroethane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis and Preparation of 1-Bromo-2-chloroethane-d4

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research, providing unparalleled insights into reaction mechanisms, metabolic pathways, and pharmacokinetic profiles.[1] 1-Bromo-2-chloroethane-d4, the deuterated analogue of 1-bromo-2-chloroethane, serves as a valuable synthetic intermediate and tracer. The replacement of hydrogen with deuterium can significantly alter the metabolic fate of drug candidates due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic processes, potentially improving a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][4][5] This guide provides a comprehensive overview of a robust methodology for the synthesis, purification, and characterization of 1-Bromo-2-chloroethane-d4, tailored for researchers in organic synthesis and drug development.

Introduction: The Significance of Deuterium Labeling

1-Bromo-2-chloroethane is a versatile bifunctional haloalkane used as an alkylating agent and an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6][7] Its deuterated isotopologue, 1-Bromo-2-chloroethane-d4 (CAS 1219795-52-4), retains the fundamental chemical reactivity of the parent molecule but incorporates four deuterium atoms.[8] This isotopic substitution is minimally invasive from a steric perspective but creates a significant mass difference and a stronger C-D bond compared to the C-H bond.[4]

This enhanced bond strength is the basis of the KIE, which is leveraged in drug discovery to create "heavy drugs" with improved metabolic stability.[2] By replacing hydrogen atoms at sites of enzymatic oxidation with deuterium, the rate of metabolism can be reduced, leading to longer drug half-life, reduced dosage requirements, and potentially fewer side effects.[4] Furthermore, 1-Bromo-2-chloroethane-d4 is an essential building block for introducing a deuterated ethyl group into target molecules for mechanistic studies or as an internal standard in quantitative mass spectrometry.[3]

Synthetic Strategy: Electrophilic Halogenation of Ethylene-d4

The most direct and efficient pathway to 1-Bromo-2-chloroethane-d4 is through the electrophilic addition of bromine and chlorine across the double bond of ethylene-d4. This approach is analogous to the industrial synthesis of the non-deuterated compound.[6] The key to this synthesis is the controlled, sequential addition of the two different halogens to the deuterated olefin precursor.

The reaction proceeds via a cyclic bromonium-d4 ion intermediate. The initial electrophilic attack on the electron-rich C=C double bond is carried out by a bromine source. The resulting three-membered ring is then opened by a nucleophilic attack from a chloride ion. This anti-addition mechanism dictates the stereochemistry of the product.

Caption: Figure 1: Reaction Mechanism of Bromo-chlorination of Ethylene-d4.

Experimental Protocol

This protocol details the synthesis of 1-Bromo-2-chloroethane-d4 from ethylene-d4 gas. The procedure involves the in situ generation of bromine chloride (BrCl) from the reaction of N-Bromosuccinimide (NBS) and a chloride source.

Materials and Reagents

| Reagent | Formula | Purity | Supplier | Notes |

| Ethylene-d4 | C₂D₄ | 98 atom % D | Cambridge Isotope Labs | Gaseous reagent |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | ≥99% | Sigma-Aldrich | Recrystallize if yellow |

| Lithium Chloride | LiCl | ≥99% | Fisher Scientific | Dry in oven before use |

| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous, ≥99.8% | Acros Organics | Solvent |

| Sodium Bicarbonate | NaHCO₃ | ACS Grade | VWR | For aqueous wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | Laboratory Grade | Alfa Aesar | Drying agent |

Step-by-Step Synthesis Workflow

The entire process should be conducted in a well-ventilated fume hood due to the toxicity of halogenated compounds.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

The Definitive Guide to 1-Bromo-2-chloroethane-d4 (CAS No. 1219795-52-4): An Essential Tool in Modern Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-chloroethane-d4, a deuterated internal standard critical for achieving accuracy and precision in quantitative analysis. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps, but the fundamental reasoning and expert insights necessary for its effective application, particularly in the realm of mass spectrometry-based bioanalysis.

Introduction: The Imperative of Isotopic Labeling in Quantitative Analysis

In the landscape of modern drug development and clinical research, the demand for highly accurate and reproducible quantitative data is paramount. Complex biological matrices present a significant challenge to analytical methods, introducing variability from sample preparation, instrument response, and matrix effects. The use of stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, has become the gold standard for mitigating these variables.[1][2]

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers an ideal solution.[1][3] By strategically replacing hydrogen atoms with deuterium in an analyte molecule, we create a chemical twin that is virtually identical in its physicochemical properties but distinguishable by its mass.[1] This allows it to co-elute with the target analyte during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer, thereby providing a reliable reference for accurate quantification.[4][5] 1-Bromo-2-chloroethane-d4 serves as a prime example of such an indispensable analytical tool.

Core Compound Profile: 1-Bromo-2-chloroethane-d4

The subject of this guide, 1-Bromo-2-chloroethane-d4, is the deuterated analogue of 1-Bromo-2-chloroethane. Its primary utility lies in its role as an internal standard in analytical methodologies that quantify the non-labeled parent compound.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 1219795-52-4 | [6][7] |

| Molecular Formula | C₂D₄BrCl | [6] |

| Molecular Weight | 147.43 g/mol | [6][7] |

| Synonyms | 1-Bromo-2-chloroethane-1,1,2,2-d4, Ethane-1,1,2,2-d4, 1-bromo-2-chloro- | [6][8] |

| Unlabeled CAS No. | 107-04-0 | [6] |

| Isotopic Purity | Typically ≥98 atom % D | [6] |

| Chemical Purity | Typically ≥97% | [6] |

| Appearance | Neat (liquid) | [6] |

| Storage | Room Temperature | [6] |

Molecular Structure

The structure of 1-Bromo-2-chloroethane-d4 is characterized by the replacement of all four hydrogen atoms with deuterium.

Caption: Molecular structure of 1-Bromo-2-chloroethane-d4.

Application in Quantitative Mass Spectrometry: A Validated Workflow

The primary application of 1-Bromo-2-chloroethane-d4 is as an internal standard for the quantification of its non-deuterated counterpart, 1-bromo-2-chloroethane, a compound used as a solvent and an intermediate in organic synthesis.[9][10][11] The following protocol outlines a typical workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) assay, a technique favored for its high sensitivity and specificity.[4]

Experimental Protocol: Quantification of 1-Bromo-2-chloroethane in a Sample Matrix

Objective: To accurately quantify the concentration of 1-Bromo-2-chloroethane in a given sample (e.g., environmental water sample, reaction mixture) using 1-Bromo-2-chloroethane-d4 as an internal standard.

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of 1-Bromo-2-chloroethane (the analyte) in a suitable organic solvent (e.g., methanol).

-

Prepare a separate stock solution of 1-Bromo-2-chloroethane-d4 (the internal standard) in the same solvent.

-

From the analyte stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the unknown samples.

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

-

-

Sample Preparation:

-

To a known volume of each calibration standard, QC, and unknown sample, add a fixed volume of the internal standard stock solution. The rationale here is to ensure that every sample, standard, and QC contains the exact same concentration of the internal standard. This consistency is the cornerstone of the internal standard method, as it allows for the normalization of any variations in sample processing or instrument response.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the prepared samples onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).

-

Develop a gradient elution method to achieve chromatographic separation of the analyte from other matrix components. Due to their near-identical chemical properties, the analyte and the deuterated internal standard will co-elute.[4][5]

-

-

Mass Spectrometry (MS) Detection:

-

Utilize a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for detection.

-

Monitor the specific mass-to-charge ratio (m/z) for both 1-Bromo-2-chloroethane and 1-Bromo-2-chloroethane-d4. The mass difference due to the four deuterium atoms allows for their distinct detection.

-

-

Data Analysis and Quantification:

-

For each standard, QC, and sample, calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The use of the peak area ratio corrects for any sample loss during preparation or fluctuations in MS signal intensity, thereby ensuring high accuracy.[1]

-

Workflow Visualization

Caption: A typical LC-MS workflow utilizing a deuterated internal standard.

Safety and Handling

1-Bromo-2-chloroethane, the non-labeled parent compound, is classified as a hazardous substance.[12][13][14] It is toxic if swallowed and can cause skin and eye irritation.[14][15] Due to the structural similarity, 1-Bromo-2-chloroethane-d4 should be handled with the same precautions.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[15][17]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15][17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

1-Bromo-2-chloroethane-d4 is a powerful and essential tool for researchers and scientists in analytical chemistry. Its role as a deuterated internal standard is pivotal in achieving the high levels of accuracy and precision required in regulated and research environments. By understanding the principles behind its use and adhering to validated protocols, drug development professionals can ensure the integrity and reliability of their quantitative data, ultimately contributing to the advancement of science and medicine. The use of such stable isotope-labeled standards is not merely a best practice but a foundational element of robust and trustworthy bioanalytical science.[1][2]

References

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Pharmaceutical Research International. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

-

Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Medium. [Link]

-

1-Bromo-2-chloroethane: A Versatile Tool in Chemical Synthesis and Industry. LinkedIn. [Link]

-

Safety data sheet - CPAchem. CPAchem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. 1-Bromo-2-chloroethane-d4 | LGC Standards [lgcstandards.com]

- 7. Page loading... [guidechem.com]

- 8. guidechem.com [guidechem.com]

- 9. 1-Bromo-2-chloroethane | 107-04-0 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [wap.guidechem.com]

- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Buy 1-Bromo-2-chloroethane-d4 | 1219795-52-4 [smolecule.com]

- 17. fishersci.com [fishersci.com]

physical properties of 1-Bromo-2-chloroethane-d4

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-chloroethane-d4

Introduction

1-Bromo-2-chloroethane-d4 is the deuterated isotopologue of 1-bromo-2-chloroethane, a dihalogenated hydrocarbon of significant interest in synthetic chemistry. The replacement of hydrogen atoms with their heavy isotope, deuterium, renders this molecule a powerful tool for researchers, scientists, and drug development professionals. Its primary utility lies in its application as an internal standard for quantitative mass spectrometry analysis, as a tracer in metabolic studies, and in mechanistic investigations where kinetic isotope effects can provide profound insights into reaction pathways.[1]

This guide provides a comprehensive technical overview of the core . Moving beyond a simple datasheet, this document delves into the practical aspects of its analytical characterization, offering field-proven insights into the causality behind experimental choices. We will explore the key techniques for confirming its identity, isotopic enrichment, and purity, and provide protocols that ensure data integrity and trustworthiness.

Part 1: Core Physicochemical Properties

The introduction of four deuterium atoms into the 1-bromo-2-chloroethane structure results in a predictable increase in molecular weight compared to its non-deuterated analogue (CAS 107-04-0).[2][3] This mass shift is the fundamental property exploited in its use as an internal standard. While many physical properties are determined by intermolecular forces and are only subtly affected by deuteration, precise values are critical for experimental design.

The data presented below is a synthesis of available information for the deuterated compound and its well-characterized non-deuterated counterpart.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 1-Bromo-2-chloro-1,1,2,2-tetradeuterioethane | [2] |

| Synonyms | 1-Bromo-2-chloroethane-d4 | [2][4] |

| CAS Number | 1219795-52-4 | [2][5] |

| Molecular Formula | C₂D₄BrCl | [2] |

| Molecular Weight | 147.43 g/mol | [2][5] |

| Appearance | Colorless liquid | [3][6] |

| Odor | Sweet, chloroform-like | [6][7] |

| Density | ~1.7 g/cm³ | [4][8] |

| Boiling Point | 106.7 °C (at 760 mmHg) | [4][8] |

| Melting Point | Approx. -16 to -18 °C | [3][9] |

| Flash Point | 9.5 °C | [4][8] |

| Refractive Index | 1.467 | [4][8] |

| Solubility in Water | ~7 g/L at 20°C | [10][11] |

| Storage Temperature | Room Temperature | [2] |

Note: Some properties, such as appearance, odor, melting point, and water solubility, are referenced from the non-deuterated analogue due to a lack of specific data for the deuterated version. These properties are not expected to differ significantly.

Part 2: Analytical Characterization and Quality Control

Ensuring the identity, isotopic purity, and chemical purity of 1-Bromo-2-chloroethane-d4 is paramount for its effective use in a research setting. The following sections detail the primary analytical techniques and provide standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the structural integrity and the success of deuterium incorporation. A multi-nuclear approach is essential for a complete characterization.

-

Expertise & Experience: We employ a suite of NMR experiments not just to confirm the presence of deuterium, but to quantify its incorporation and ensure the absence of significant proton-containing impurities.

-

¹H NMR is used to detect and quantify any residual, non-deuterated compound or protonated impurities. The spectrum of a high-purity sample should show minimal proton signals in the alkyl region.

-

¹³C NMR confirms the presence of the two-carbon ethane backbone. The signals for the two carbons will be distinct due to the different electronegativity of the attached halogens (chlorine being more electronegative than bromine).[12]

-

²H (Deuterium) NMR provides direct evidence and confirmation of deuteration. A strong signal in the deuterium spectrum corresponding to the chemical shift of the parent molecule is the most direct proof of successful isotopic labeling.[13]

-

-

Solvent Selection: Choose a suitable deuterated solvent that does not have signals overlapping with the analyte. Chloroform-d (CDCl₃) is a common and appropriate choice.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-Bromo-2-chloroethane-d4 into a clean, dry NMR tube.

-

Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

If quantitative analysis is required, add a known amount of an internal standard with a non-overlapping signal.

-

Cap the tube and gently invert several times to ensure a homogenous solution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This is critical for maintaining magnetic field stability.[14]

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to assess for residual protons.

-

Acquire a proton-decoupled ¹³C NMR spectrum. The expected chemical shifts are approximately 30-35 ppm for the carbon bonded to bromine (C-Br) and 40-45 ppm for the carbon bonded to chlorine (C-Cl).[12][15]

-

Acquire a ²H NMR spectrum to confirm the deuterium incorporation.

-

Caption: Workflow for NMR-based characterization of 1-Bromo-2-chloroethane-d4.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and verifying the isotopic composition of the molecule. The presence of both bromine and chlorine atoms creates a highly characteristic and easily identifiable isotopic pattern.

-

Trustworthiness: The isotopic signature of a molecule containing one bromine and one chlorine atom is a self-validating system. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[16] Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[16] The combination of these results in a distinctive cluster of peaks for the molecular ion (M⁺), which provides unambiguous confirmation of the elemental composition.

-

Sample Preparation: Prepare a dilute solution of 1-Bromo-2-chloroethane-d4 in a volatile organic solvent, such as dichloromethane or methanol. A concentration of ~100 µg/mL is typically sufficient.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural confirmation.[17]

-

GC Method:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis:

-

Examine the mass spectrum corresponding to the GC peak for the analyte.

-

Identify the molecular ion cluster. For C₂D₄⁷⁹Br³⁵Cl, the expected monoisotopic mass is approximately 146 Da. The cluster should show peaks at M, M+2, and M+4 with a characteristic intensity ratio.

-

Analyze the fragmentation pattern, which typically involves the loss of Br, Cl, or ethylene-d4 fragments.[18]

-

Caption: Diagram of the expected MS isotopic cluster for the molecular ion.

Part 3: Applications in Research and Drug Development

The unique properties of 1-Bromo-2-chloroethane-d4 make it a valuable tool in several advanced research applications.

-

Internal Standard: In quantitative assays using GC-MS or LC-MS, a known amount of the deuterated compound is added to samples. Since it co-elutes with the non-deuterated analyte but is distinguished by its higher mass, it can be used to accurately correct for variations in sample preparation and instrument response, leading to highly reliable quantification.[1]

-

Mechanistic Studies: This compound can be used as a starting material to synthesize more complex deuterated molecules. These can then be used in kinetic isotope effect (KIE) studies to probe reaction mechanisms. The difference in reaction rates between the deuterated and non-deuterated compounds can reveal which bonds are broken in the rate-determining step of a reaction.

-

Metabolic Tracing: In drug metabolism studies, using the deuterated analogue of a compound allows researchers to easily distinguish the parent drug and its metabolites from endogenous biological molecules using mass spectrometry.[1]

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. Although a specific Safety Data Sheet (SDS) for the d4-variant is not widely available, the toxicological properties are expected to be identical to the non-deuterated 1-Bromo-2-chloroethane (CAS 107-04-0).

Table 2: Hazard Information and Handling Precautions

| Category | Recommendation | Source(s) |

| Primary Hazards | Toxic if swallowed, causes skin irritation, may cause respiratory irritation. | [10][19] |

| GHS Pictograms | Skull and Crossbones (GHS06) | [10] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. | [20][21] |

| Engineering Controls | Handle only within a certified chemical fume hood to avoid inhalation of vapors. | [21] |

| First Aid (IF SWALLOWED) | Immediately call a POISON CENTER or doctor. Do not induce vomiting. | [10][21] |

| First Aid (IF ON SKIN) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | [19][21] |

| Storage | Store in a well-ventilated, secure area below +30°C. Keep container tightly closed. Store locked up. | [7][11][19] |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | [19] |

References

-

Wikipedia. Deuterium NMR . [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) . [Link]

-

Chemister.ru. 1-bromo-2-chloroethane . [Link]

-

Bartleby. Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review . [Link]

-

PubChem. 1-Bromo-2-Chloroethane . [Link]

-

LinkedIn. 1-Bromo-2-chloroethane: Properties, Applications, and Safety for Chemical Synthesis . [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds . [Link]

-

CPAchem. Safety data sheet . [Link]

-

Stenutz. 1-bromo-2-chloroethane . [Link]

-

Palchem. 1-BROMO-2-CHLOROETHANE . [Link]

-

LookChem. Cas 107-04-0,1-Bromo-2-chloroethane . [Link]

-

NIST. Ethane, 1-bromo-2-chloro- . [Link]

-

Chemsrc. 1-Bromo-2-chloroethane CAS#:107-04-0 . [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms . [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane . [Link]

-

SpectraBase. 1-Bromo-2-chloroethane - Optional[13C NMR] - Chemical Shifts . [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Synthesis of 1-Bromo-2-chloroethane . [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL . [Link]

-

NIST. Ethane, 1-bromo-2-chloro- (Mass Spectrum) . [Link]

-

Michigan State University Chemistry. Mass Spectrometry . [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Bromo-2-chloroethane-d4 | LGC Standards [lgcstandards.com]

- 3. 1-bromo-2-chloroethane [chemister.ru]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-2-chloroethane | 107-04-0 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 1-bromo-2-chloroethane [stenutz.eu]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. echemi.com [echemi.com]

- 12. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. 1-ブロモ-2-クロロエタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 21. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Technical Guide to 1-Bromo-2-chloroethane-d4

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Bromo-2-chloroethane-d4 (CAS No. 1219795-52-4), a deuterated stable isotope-labeled compound critical to modern analytical chemistry. Moving beyond a simple statement of its molecular weight, this document elucidates the principles behind its calculation, its paramount role as an internal standard in isotope dilution mass spectrometry (IDMS), and the practical methodologies for its application. We will explore the causality behind its analytical superiority, provide a detailed experimental protocol for its use, and present its core physicochemical properties in a structured format. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required to leverage this essential reagent for achieving the highest standards of accuracy and precision in quantitative analysis.

Introduction: The Significance of Deuteration in Quantitative Analysis

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical and bioanalytical research, the pursuit of accuracy is relentless. The challenges are numerous, ranging from sample loss during complex extraction procedures to unpredictable matrix effects and fluctuations in instrument response.[1] An ideal internal standard (IS) must navigate these challenges by mimicking the analyte's behavior throughout the entire analytical workflow.[2]

1-Bromo-2-chloroethane-d4 emerges as a superior tool for this purpose. It is chemically identical to its non-deuterated (or "unlabeled") counterpart, 1-Bromo-2-chloroethane, with the critical exception that the four hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[1] This isotopic substitution results in a distinct mass shift, allowing a mass spectrometer to differentiate it from the target analyte, while its physicochemical properties remain nearly identical. This ensures it co-elutes during chromatography and experiences the same ionization efficiency, effectively correcting for variations that would otherwise compromise data integrity.[2][3] The use of such deuterated standards is a cornerstone of robust, high-throughput bioanalytical methods.[3][4]

Core Physicochemical Properties of 1-Bromo-2-chloroethane-d4

A precise understanding of a compound's physical and chemical properties is foundational to its effective application. This section details the molecular weight and other key characteristics of 1-Bromo-2-chloroethane-d4.

Molecular Structure and Formula

The structure of 1-Bromo-2-chloroethane-d4 is defined by an ethane backbone where one carbon is bonded to a bromine atom and the adjacent carbon is bonded to a chlorine atom. All four remaining positions are occupied by deuterium atoms.

-

Molecular Formula: C₂D₄BrCl[5]

-

InChI Key: IBYHHJPAARCAIE-LNLMKGTHSA-N[6]

-

Canonical SMILES: C(CBr)Cl (Note: SMILES does not typically differentiate isotopes)[6]

-

Isomeric SMILES: [2H]C([2H])(C([2H])([2H])Br)Cl[6]

The Molecular Weight: A Detailed Calculation

The term "molecular weight" can refer to two distinct values: the average molecular weight (based on the natural abundance of isotopes) and the monoisotopic mass (based on the mass of the most abundant isotope for each element). For mass spectrometry, the monoisotopic mass is often more relevant.

-

Average Molecular Weight Calculation:

-

Carbon (C): 2 * 12.011 u = 24.022 u

-

Deuterium (D): 4 * 2.014 u = 8.056 u

-

Bromine (Br): 1 * 79.904 u = 79.904 u

-

Chlorine (Cl): 1 * 35.453 u = 35.453 u

-

Total Average MW ≈ 147.435 u [5]

-

-

Monoisotopic Mass Calculation:

-

¹²C: 2 * 12.00000 u = 24.00000 u

-

²H (D): 4 * 2.01410 u = 8.05640 u

-

⁷⁹Br: 1 * 78.91834 u = 78.91834 u

-

³⁵Cl: 1 * 34.96885 u = 34.96885 u

-

Total Monoisotopic Mass ≈ 145.94359 u [5]

-

Causality Insight: The ~2 Da difference between the average and monoisotopic masses is primarily due to the natural isotopic abundances of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). High-resolution mass spectrometers can resolve these isotopic peaks, making the monoisotopic mass crucial for accurate identification and quantification.

Tabulated Physicochemical Data

For ease of reference, the key properties of 1-Bromo-2-chloroethane-d4 and its unlabeled analogue are summarized below.

| Property | 1-Bromo-2-chloroethane-d4 | 1-Bromo-2-chloroethane (Unlabeled) |

| CAS Number | 1219795-52-4[5] | 107-04-0[5] |

| Molecular Formula | C₂D₄BrCl | C₂H₄BrCl[7] |

| Average Molecular Wt. | 147.43 g/mol [5][6] | 143.41 g/mol [7][8] |

| Monoisotopic Mass | 145.9436 Da[5] | 141.9185 Da[7] |

| Purity (Typical) | ≥98 atom % D[5] | N/A |

| Appearance | Clear colorless liquid | Clear colorless to slightly yellow liquid[8][9] |

| Boiling Point | ~107 °C at 760 mmHg[10] | 106-107 °C[9][11] |

| Density | ~1.7 g/cm³[10] | ~1.723 g/mL at 25 °C[9][11] |

Note: Properties such as boiling point and density for the deuterated compound are expected to be very similar to the unlabeled form and are often reported as such.

Application in Isotope Dilution Mass Spectrometry (IDMS)

The primary application for 1-Bromo-2-chloroethane-d4 is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). This technique is a gold standard for quantification, renowned for its high precision and accuracy.[12][13]

The Principle of IDMS

IDMS operates by adding a known quantity of an isotopically labeled standard (the "spike") to a sample containing an unknown quantity of the native analyte.[12] The sample and spike are homogenized, ensuring isotopic equilibrium.[] The mixture is then processed and analyzed by a mass spectrometer. By measuring the intensity ratio of the native analyte to the labeled standard, the initial concentration of the analyte can be calculated with high accuracy.[12]

Causality Insight: The power of this method lies in its ability to correct for analyte loss at any stage after the spike is added.[] Since the deuterated standard has virtually identical chemical properties to the analyte, any material lost during extraction, derivatization, or injection will affect both compounds equally. Therefore, their ratio remains constant, preserving the integrity of the quantitative measurement. This compensates for measurement errors that could result from ion suppression or enhancement in the mass spectrometer's source.[4]

Experimental Protocol: Quantification using 1-Bromo-2-chloroethane-d4

This protocol provides a generalized workflow for using 1-Bromo-2-chloroethane-d4 as an internal standard for the quantification of unlabeled 1-Bromo-2-chloroethane in a sample matrix (e.g., environmental water or a reaction mixture) via Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify 1-Bromo-2-chloroethane in an aqueous sample.

Materials:

-

1-Bromo-2-chloroethane-d4 (Internal Standard Stock)

-

1-Bromo-2-chloroethane (Calibration Standard)

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Sodium sulfate, anhydrous

-

Sample vials, volumetric flasks, pipettes

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

-

Preparation of Standards:

-

Internal Standard (IS) Spiking Solution: Prepare a stock solution of 1-Bromo-2-chloroethane-d4 in MTBE at a concentration of 100 µg/mL. From this, prepare a spiking solution at 1 µg/mL. The concentration should be chosen to be similar to the expected analyte concentration in the sample.

-

Calibration Standards: Prepare a series of calibration standards of unlabeled 1-Bromo-2-chloroethane in MTBE, ranging from 0.05 µg/mL to 10 µg/mL.

-

-

Sample Preparation & Extraction:

-

Collect 10 mL of the aqueous sample into a 20 mL screw-cap vial.

-

Spiking: Add a precise volume (e.g., 100 µL) of the 1 µg/mL IS spiking solution to the sample vial. Also add the same amount to each calibration standard.

-

Extraction: Add 2 mL of MTBE to the vial. Cap tightly and vortex for 2 minutes to extract the analyte and IS into the organic phase.

-

Allow the layers to separate (centrifugation can be used to expedite this).

-

Drying: Carefully transfer the upper MTBE layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the dried extract into the GC-MS.

-

GC Conditions (Example):

-

Inlet Temp: 250 °C

-

Oven Program: 40 °C hold for 2 min, ramp to 180 °C at 15 °C/min.

-

Carrier Gas: Helium

-

-

MS Conditions (Selected Ion Monitoring - SIM):

-

Monitor m/z for Analyte: e.g., m/z 107/109 (C₂H₄³⁵Cl⁺ fragment)

-

Monitor m/z for IS: e.g., m/z 111/113 (C₂D₄³⁵Cl⁺ fragment)

-

Rationale: Monitoring specific fragment ions increases sensitivity and selectivity. The characteristic isotopic pattern of chlorine (M, M+2) should be observed for both analyte and IS.

-

-

-

Data Processing & Quantification:

-

Integrate the peak areas for the analyte and the IS at their respective m/z values.

-

Calculate the Response Ratio (Analyte Area / IS Area) for each calibration standard.

-

Construct a calibration curve by plotting the Response Ratio against the concentration of the calibration standards.

-

Calculate the Response Ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the Isotope Dilution Mass Spectrometry process.

Synthesis and Isotopic Purity Considerations

1-Bromo-2-chloroethane-d4 is typically synthesized from a deuterated starting material, such as ethylene-d4. The controlled addition of bromine and chlorine across the double bond yields the desired product.[15] The quality of a deuterated standard is defined by two key parameters:

-

Chemical Purity: The percentage of the desired chemical compound relative to any impurities. A high chemical purity (typically >97%) is essential to prevent co-eluting impurities from interfering with the analysis.[5]

-

Isotopic Purity (or Enrichment): The percentage of molecules that contain the desired number of deuterium atoms. A high isotopic enrichment (e.g., 98 atom % D) is crucial to ensure that the mass channel of the internal standard has minimal signal contribution from the unlabeled analyte, and vice-versa.[1][5]

Safety and Handling

Like its unlabeled analogue, 1-Bromo-2-chloroethane-d4 should be handled as a hazardous substance. It is considered toxic if swallowed, harmful in contact with skin or if inhaled, and can cause skin and eye irritation.[16] It is also light-sensitive.[9][11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Store away from strong oxidizing agents and strong bases.[9][16]

Conclusion

The molecular weight of 1-Bromo-2-chloroethane-d4 is a fundamental property, but its true value in scientific research lies in its application as a high-fidelity internal standard. By leveraging its chemical similarity and mass difference relative to its native analogue, researchers can perform isotope dilution mass spectrometry to achieve exceptional levels of accuracy and precision. This guide has detailed its core properties, explained the causal principles behind its analytical utility, and provided a practical framework for its implementation, empowering drug development professionals and scientists to generate more robust and reliable quantitative data.

References

-

International Journal of Research and Development in Pharmacy and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

-

OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Britannica. Isotope dilution | Mass spectrometry, Trace elements, Quantification. Available at: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available at: [Link]

-

Wikipedia. Isotope dilution. Available at: [Link]

-

Journal of Analytical Atomic Spectrometry. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Available at: [Link]

-

Bartleby. Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Available at: [Link]

-

Palchem. 1-BROMO-2-CHLOROETHANE. Available at: [Link]

-

PubChem. 1-Bromo-2-Chloroethane. Available at: [Link]

-

LookChem. Cas 107-04-0,1-Bromo-2-chloroethane. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Synthesis of 1-Bromo-2-chloroethane. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. texilajournal.com [texilajournal.com]

- 5. 1-Bromo-2-chloroethane-d4 | LGC Standards [lgcstandards.com]

- 6. guidechem.com [guidechem.com]

- 7. 1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. 1-Bromo-2-chloroethane | 107-04-0 [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. osti.gov [osti.gov]

- 13. Isotope dilution - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. 1-Bromo-2-chloroethane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

stability and storage of 1-Bromo-2-chloroethane-d4

An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-2-chloroethane-d4

Compound Overview

1-Bromo-2-chloroethane-d4 (CAS No. 1219795-52-4) is the deuterated analogue of 1-Bromo-2-chloroethane (CAS No. 107-04-0).[1] In this molecule, the four hydrogen atoms on the ethane backbone have been replaced with deuterium, a stable heavy isotope of hydrogen. This isotopic labeling makes it an invaluable tool for researchers, particularly in drug development and metabolic studies. The incorporation of deuterium can serve several purposes, including its use as an internal standard for highly accurate quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as a tracer to elucidate metabolic pathways.[2] Furthermore, the substitution of hydrogen with deuterium can alter the pharmacokinetic profiles of drug candidates, a strategy known as "deuterium switching," which can lead to improved metabolic stability.[3]

Given its specialized applications and the investment it represents, maintaining the chemical and isotopic integrity of 1-Bromo-2-chloroethane-d4 is paramount. This guide provides a comprehensive analysis of its stability profile, outlines potential degradation pathways, and establishes rigorous protocols for its proper storage and handling to ensure its viability for research applications.

Physicochemical Properties

The physical properties of 1-Bromo-2-chloroethane-d4 are expected to be nearly identical to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of four deuterium atoms.

| Property | Value | Source(s) |

| CAS Number | 1219795-52-4 | [1] |

| Molecular Formula | C₂D₄BrCl | [1] |

| Molecular Weight | ~147.43 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [4][5] |

| Odor | Sweet, chloroform-like | [4][6] |

| Boiling Point | 106-107 °C | [5] |

| Melting Point | -18 to -14 °C | [5] |

| Density | ~1.723 g/mL at 25 °C | [5] |

| Solubility in Water | 7 g/L at 20 °C | [5] |

| Sensitivity | Light sensitive | [4][5] |

Chemical Stability and Reactivity Profile

While generally stable under controlled conditions, the stability of 1-Bromo-2-chloroethane-d4 is contingent on mitigating several environmental factors.[4] Its structure as a dihaloalkane dictates its reactivity, making it susceptible to specific chemical transformations.[7]

Factors Influencing Stability

-

Light: The compound is explicitly noted as being light-sensitive.[4][5] Photons can provide the activation energy necessary to induce homolytic cleavage of the carbon-halogen bonds, generating free radicals. These radicals can initiate a cascade of undesirable side reactions, leading to impurity formation and degradation of the parent compound.

-

Temperature: While stable at ambient temperatures for short periods, elevated temperatures accelerate degradation.[4] More importantly, for long-term preservation, refrigerated or frozen storage is recommended to minimize the rate of any potential degradation reactions and to reduce loss due to volatilization.[6][8] For analogous deuterated compounds, storage at -20°C is standard practice for maintaining purity over years.[2]

-

Moisture and Protic Solvents: This is arguably the most critical factor for a deuterated compound. Atmospheric moisture or residual water in solvents can lead to the gradual loss of the deuterium label through Hydrogen-Deuterium (H-D) exchange.[9] This process compromises the isotopic purity, which is often the primary reason for using the compound. Furthermore, water can act as a weak nucleophile, potentially causing slow hydrolysis.[10]

-

pH: The compound is particularly unstable in the presence of bases. Strong bases will promote β-elimination reactions, leading to the formation of vinyl halides, or act as nucleophiles in substitution reactions.[7]

Incompatible Materials

To prevent rapid decomposition and ensure safety, 1-Bromo-2-chloroethane-d4 must be stored away from the following classes of reagents:

-

Strong Bases: (e.g., hydroxides, alkoxides) promote elimination and substitution reactions.[4][11]

-

Strong Oxidizing Agents: Can lead to aggressive and potentially hazardous reactions.[8][11]

-

Active Metals: (e.g., Magnesium) can react to form organometallic reagents.[8][11]

Primary Degradation Pathways

Understanding the mechanisms by which 1-Bromo-2-chloroethane-d4 can degrade is essential for developing effective storage strategies.

-

Nucleophilic Substitution and Elimination: As a bifunctional alkylating agent, the compound is reactive towards nucleophiles.[7] Contaminants can displace either the bromide or chloride, with bromide being a better leaving group. Under basic conditions, an elimination reaction is highly favored.

-

Hydrolysis: In the presence of water, the carbon-halogen bonds can undergo slow hydrolysis to form the corresponding alcohol.[10] This process is accelerated in alkaline or acidic conditions.

-

Thermal Decomposition: When heated to decomposition, the molecule will fragment, emitting toxic fumes of hydrogen bromide and hydrogen chloride.[4][6]

-

Hydrogen-Deuterium (H-D) Exchange: This pathway does not degrade the chemical structure but destroys its primary value: isotopic purity. Protic sources (e.g., water, alcohols) can facilitate the exchange of deuterium atoms for protons, especially if trace amounts of acid or base are present to catalyze the reaction.[9]

Recommended Storage and Handling Protocols

Adherence to strict protocols is necessary to preserve the high purity required for analytical and pharmaceutical research.

Long-Term Storage Protocol

This protocol is designed for archival storage of the neat compound for periods exceeding one month.

-

Container Selection: Use a high-quality, amber glass vial with a PTFE (polytetrafluoroethylene)-lined screw cap. The amber glass protects the compound from light, and the PTFE liner provides a chemically inert seal.[4][5]

-

Inert Atmosphere: Before sealing, the vial's headspace should be purged with a dry, inert gas such as argon or nitrogen. This is the most effective way to displace atmospheric moisture and oxygen, preventing H-D exchange and oxidative degradation.[9]

-

Sealing: Tighten the cap securely to ensure an airtight seal. For added security, the cap and neck of the vial can be wrapped with Parafilm®.

-

Temperature: Store the sealed vial in an upright position in a freezer at -20°C.[2] This temperature significantly lowers the vapor pressure and slows down all potential chemical degradation pathways.

-

Labeling: The vial must be clearly labeled with the compound name, CAS number, date of receipt/storage, and any relevant hazard warnings.

-

Inventory Management: Maintain a detailed log of the compound's storage location, quantity, and dates of use to track its history.

Short-Term / In-Use Handling Protocol

This protocol should be followed whenever an aliquot of the compound is required for an experiment.

-

Temperature Equilibration: Remove the vial from the freezer and allow it to warm to ambient temperature in a desiccator before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold inner surfaces of the vial upon opening, which would introduce water.[9]

-

Controlled Environment: All manipulations should be performed within a certified chemical fume hood to protect the operator from inhaling toxic vapors.[11][12]

-

Inert Gas Blanket: When aliquoting, work under a gentle stream of dry argon or nitrogen. This maintains the inert atmosphere within the vial and protects the compound from exposure to air and moisture.

-

Use of Dry Equipment: Employ only oven-dried glassware or new, disposable syringes and needles for transferring the liquid. This prevents the introduction of residual moisture.

-

Resealing and Storage: After taking the required amount, immediately re-purge the vial headspace with inert gas, securely reseal the vial, wrap with Parafilm®, and return it to the -20°C freezer.

Visualization of Storage and Handling Workflow

The following diagram illustrates the decision-making process for the proper management of 1-Bromo-2-chloroethane-d4 from receipt to use.

Sources

- 1. guidechem.com [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Cas 107-04-0,1-Bromo-2-chloroethane | lookchem [lookchem.com]

- 6. 1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. 1-CHLORO-2-BROMOETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-Bromo-2-Chloroethane Supplier [qiji-chem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-chloroethane-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and potential hazards associated with 1-Bromo-2-chloroethane-d4 (CAS No. 1219795-52-4). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The primary hazards of the deuterated form are considered equivalent to its non-deuterated analogue, 1-Bromo-2-chloroethane (CAS No. 107-04-0), as the toxicological and reactive properties are dictated by the bromo- and chloro- functional groups.

Chemical and Physical Identity

1-Bromo-2-chloroethane-d4 is a deuterated haloalkane used in specialized organic synthesis and as an isotopic tracer.[1][2] Understanding its physical properties is foundational to its safe handling, as these characteristics influence storage, potential exposure routes, and emergency response.

| Property | Value | Source |

| Molecular Formula | C₂D₄BrCl | [2] |

| Molecular Weight | 147.43 g/mol | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [3][4][5] |

| Odor | Sweet, chloroform-like | [4][5][6] |

| Boiling Point | 106-107 °C | [3][5] |

| Melting Point | -18 to -14 °C | [3][5] |

| Density | ~1.723 g/mL at 25 °C | [3][5] |

| Water Solubility | 7 g/L at 20 °C (Slightly soluble) | [3] |

| Vapor Pressure | 32.6 mmHg at 25 °C | [3] |

| Synonyms | 1-bromo-2-chloro-1,1,2,2-tetradeuterioethane | [1] |

Note: Physical properties are primarily based on the non-deuterated analogue, as is standard practice for safety evaluations of isotopically labeled compounds.

Hazard Identification and GHS Classification

1-Bromo-2-chloroethane-d4 is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers are its acute toxicity via multiple exposure routes and its suspected carcinogenicity.[7][8] The causality for stringent handling protocols is directly linked to these classifications.

GHS Hazard Pictograms:

-

Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).[9]

-

Health Hazard (GHS08): Signifies potential for serious long-term health effects, such as carcinogenicity.[10]

-

Exclamation Mark (GHS07): Warns of less severe hazards, including skin and eye irritation or harmful effects upon inhalation.

Hazard Statements:

| Code | Statement | Rationale and Implication |

| H301 | Toxic if swallowed | Ingestion of even small quantities can cause severe poisoning or death. This necessitates strict prohibition of eating, drinking, or smoking in the laboratory.[7][9] |

| H312 | Harmful in contact with skin | The substance can be absorbed through the skin, leading to systemic toxic effects. This is the primary reason for mandating the use of chemically resistant gloves.[7] |

| H315 | Causes skin irritation | Direct contact can cause redness, inflammation, and discomfort. Prolonged contact may lead to more severe dermatitis.[7] |

| H319 | Causes serious eye irritation | Vapors or splashes can cause significant eye damage. This underpins the requirement for chemical safety goggles or a face shield.[7] |

| H332 | Harmful if inhaled | Inhalation of vapors can lead to systemic toxicity and respiratory tract irritation. This necessitates the use of fume hoods or other engineering controls.[7] |

| H335 | May cause respiratory irritation | Vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[7][8] |

| H341 | Suspected of causing genetic defects | There is evidence to suggest the substance may induce heritable genetic mutations.[7] |

| H350 | May cause cancer | This is a critical long-term hazard, requiring minimization of exposure to the lowest possible levels.[7][8] |

The following diagram illustrates the relationship between the chemical and its primary hazards.

Caption: Hazard profile of 1-Bromo-2-chloroethane-d4.

Safe Handling and Storage

Safe handling practices are not merely procedural; they are a self-validating system designed to prevent exposure based on the known hazards.

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls (elimination, substitution, engineering, administrative, PPE) must be applied. Since this specific chemical is required for research, engineering controls and PPE are paramount.

-

Engineering Controls: Always handle 1-Bromo-2-chloroethane-d4 inside a certified chemical fume hood to control vapor inhalation.[7][8] Ensure safety showers and eyewash stations are readily accessible.[8]

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be used in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Handle with chemically impervious gloves (e.g., Viton®, laminate film) inspected before use.[7] Do not use latex or nitrile gloves, as they may offer insufficient protection against halogenated solvents. The choice of glove must be validated against the manufacturer's resistance data.

-

Clothing: Wear a flame-resistant lab coat and, if handling larger quantities, impervious clothing to prevent skin exposure.[7][8]

-

-

Respiratory Protection: If a fume hood is not available or exposure limits are exceeded, a full-face respirator with a combination filter for organic vapors and particulates (e.g., Type ABEK) is required.[7]

Storage and Incompatibility

Proper storage is critical to prevent degradation, reaction, and accidental release.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] The storage area should be a locked cabinet or room, designated for toxic and carcinogenic substances.[7][8] This compound is light-sensitive and should be stored in an opaque or amber container.[3][4]

-

Incompatibilities: Keep away from strong bases, strong oxidizing agents, and reactive metals like magnesium.[5][7][11] Contact with these substances can lead to violent reactions.

Special Considerations for a Deuterated Compound

Deuterated solvents are often hygroscopic, readily absorbing atmospheric moisture.[12] While 1-Bromo-2-chloroethane-d4 is only slightly water-soluble, water contamination can interfere with sensitive experiments.

-

Moisture Prevention: Handle under an inert atmosphere (e.g., nitrogen or argon) in a glove box for applications requiring anhydrous conditions.[12] Use oven-dried glassware and syringe/septum techniques for transfers.[12]

Emergency Procedures

A prepared response to an emergency is a cornerstone of laboratory safety.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure. Always seek medical attention after any exposure.

-

Inhalation: Move the victim to fresh air immediately.[7][8] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[7][8]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Flood the affected skin with large amounts of water for at least 15 minutes, then wash gently with soap and water.[7][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8]

-

Ingestion: Do NOT induce vomiting.[7][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Call a poison control center or physician immediately.[7][8][9]

Accidental Release Measures (Spills)

The primary objectives are to contain the spill, prevent its spread, and protect personnel.

Spill Response Workflow:

Caption: Step-by-step workflow for managing a spill.

Protocol for Small Spills:

-

Isolate and Ventilate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[11] Remove all sources of ignition.[11]

-

Absorb: Use an absorbent, non-combustible material like vermiculite or sand to cover the spill.

-

Collect: Carefully transfer the absorbed material into a sealable, properly labeled container for hazardous waste.[7][13]

-

Decontaminate: Clean the spill surface with 60-70% ethanol followed by a thorough wash with soap and water.[11] Do not re-enter the area until it is verified to be clean.[11]

Fire-Fighting and Disposal

-

Fire-Fighting Measures: While some sources indicate the material is nonflammable, others classify it as a combustible liquid under certain conditions.[5] In case of a fire involving this chemical, use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][13] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[7] When heated to decomposition, it emits toxic fumes of chloride and bromide.[7]

-

Disposal: Disposal must be handled by a licensed chemical destruction facility.[7][13] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[7][13] All waste materials, including contaminated absorbents and PPE, must be collected in sealed containers and disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

Toxicological Information

The toxicity of 1-Bromo-2-chloroethane-d4 is primarily extrapolated from its non-deuterated analogue.

-

Acute Toxicity: The oral LD50 in rats is reported as 64 mg/kg, classifying it as highly toxic.[9][14] It is harmful via inhalation and dermal contact.

-

Symptoms of Exposure: Acute exposure may cause nausea, dizziness, headache, narcosis, and irritation of the skin, eyes, and respiratory tract.[11] More severe or prolonged exposure can lead to liver and kidney injury.[11]

-

Carcinogenicity and Mutagenicity: It is suspected of causing cancer (Carc. 1B) and genetic defects.[7] Studies have shown it to be mutagenic in various in vitro tests.[14] This long-term risk profile is the primary driver for minimizing all routes of exposure through rigorous engineering controls and PPE.

References

-

1-Bromo-2-Chloroethane. (n.d.). PubChem. [Link]

-

1-Bromo-2-Chloroethane MSDS/SDS | Supplier & Distributor. (n.d.). Sysem Chem. [Link]

-

Cas 107-04-0,1-Bromo-2-chloroethane. (n.d.). LookChem. [Link]

-

Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (n.d.). [Link]

-

Safety data sheet. (2024). [Link]

-

Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). (2021). NCBI Bookshelf. [Link]

-

Table 2, Summary of Available Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). (n.d.). NCBI. [Link]

-

REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER). (2021). NCBI Bookshelf. [Link]

-

Table A-3, Comparison of Available Oral Toxicity Data for 1-Bromo-2-Chloroethane (CASRN 107-04-0) and Candidate Analogues. (n.d.). NCBI. [Link]

Sources

- 1. 1-Bromo-2-chloroethane-d4 | LGC Standards [lgcstandards.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-Bromo-2-chloroethane | 107-04-0 [chemicalbook.com]

- 6. 1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. 1-CHLORO-2-BROMOETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER) - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Solubility of 1-Bromo-2-chloroethane-d4 in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-chloroethane-d4 (D-BCE), a deuterated haloalkane of significant interest in synthetic chemistry and as an internal standard in analytical applications, particularly nuclear magnetic resonance (NMR) spectroscopy. While quantitative solubility data for D-BCE is not extensively documented in peer-reviewed literature, this guide synthesizes foundational principles of haloalkane solubility, available data for the non-deuterated analogue (1-Bromo-2-chloroethane), and expert insights to provide a reliable predictive framework for solvent selection. Furthermore, a detailed, standardized experimental protocol is presented to enable researchers to precisely determine the solubility of D-BCE in any organic solvent of interest, ensuring methodological consistency and data reliability. This guide is intended for researchers, scientists, and drug development professionals who utilize D-BCE and require a thorough understanding of its behavior in solution.

Introduction: Understanding 1-Bromo-2-chloroethane-d4

1-Bromo-2-chloroethane-d4 is a deuterated isotopologue of 1-bromo-2-chloroethane, a halogenated hydrocarbon. The replacement of the four protium atoms with deuterium (²H) makes it a valuable tool in scientific research, primarily where proton signals from the molecule itself would interfere with the analysis of a sample. Its primary application is in NMR spectroscopy, where it can be used as a non-interfering internal standard or as a tracer in mechanistic studies.

A fundamental prerequisite for the effective use of D-BCE is a comprehensive understanding of its solubility in various organic solvents. Proper solvent selection is critical for ensuring sample homogeneity, controlling reaction kinetics, and achieving desired concentrations for analytical measurements. This guide addresses the principles governing the solubility of D-BCE, provides a qualitative solubility profile, and equips the user with a robust methodology for quantitative solubility determination.

Physicochemical Properties of 1-Bromo-2-chloroethane

To establish a baseline for understanding the solubility of D-BCE, it is instructive to examine the known properties of its non-deuterated counterpart, 1-Bromo-2-chloroethane. The physicochemical properties are summarized in Table 1. The primary difference between the deuterated and non-deuterated forms is the molecular weight. While isotopic substitution can subtly influence properties like density and boiling point, the overall polarity and intermolecular force profile, which are the primary determinants of solubility, remain largely unchanged.

| Property | Value | Source |

| Molecular Formula | C₂H₄BrCl | |

| Molecular Weight | 143.41 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 106-107 °C | |

| Melting Point | -16.6 °C | |

| Density | 1.723 g/mL at 25 °C | |

| Water Solubility | 7 g/L (20 °C) |

Principles of Haloalkane Solubility in Organic Solvents

The solubility of a substance is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1] Haloalkanes, such as 1-Bromo-2-chloroethane, are generally considered to be weakly polar molecules. The carbon-halogen bonds (C-Br and C-Cl) are polar due to the difference in electronegativity between carbon and the halogens, resulting in a net dipole moment. However, the molecule also possesses a nonpolar ethyl backbone.

The dissolution of a haloalkane in an organic solvent involves the disruption of intermolecular forces in both the pure solute and the pure solvent, and the formation of new intermolecular forces between the solute and solvent molecules.

-

In Nonpolar Solvents (e.g., Hexanes, Toluene): The primary intermolecular forces in both the haloalkane and the nonpolar solvent are London dispersion forces. The energy required to break these forces is comparable to the energy released when new dispersion forces are formed between the haloalkane and the solvent molecules. Consequently, haloalkanes tend to be readily soluble in nonpolar organic solvents.[2]

-